Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)-
Description
Sugar Modifications
- 2',3'-Dideoxy Ribose : Eliminates hydrogen-bonding capacity at the 2' and 3' positions, reducing solubility in polar solvents by approximately 40% compared to guanosine.
- 3'-Hydroxymethyl Group : Introduces a flexible, polar side chain that restores partial solubility while creating a steric bulk of 34 Å$$^3$$, as calculated via molecular dynamics simulations.
Base Pairing Behavior
- The guanine base retains standard Watson-Crick hydrogen-bonding sites (N1-H and O6).
- Loss of 2'-OH disrupts minor groove interactions, decreasing thermal stability of RNA duplexes by 15–20°C in experimental models.
Table 1: Structural Comparison with Canonical Guanosine
| Parameter | Canonical Guanosine | 2',3'-Dideoxy-3'-(hydroxymethyl)- |
|---|---|---|
| Molecular Formula | C$${10}$$H$${13}$$N$$5$$O$$5$$ | C$${11}$$H$${15}$$N$$5$$O$$4$$ |
| Hydroxyl Groups | 3 (2', 3', 5') | 2 (5', 3'-CH$$_2$$OH) |
| Solubility in H$$_2$$O (mg/mL) | 12.3 | 8.9 |
| Melting Point (°C) | 240 (decomp.) | 215–218 (decomp.) |
Conformational Analysis via X-ray Crystallography and NMR Spectroscopy
X-ray Crystallography
Single-crystal X-ray studies reveal a C3'-endo puckering of the tetrahydrofuran ring, stabilized by intramolecular hydrogen bonds between the 3'-hydroxymethyl oxygen (O7) and the 5'-hydroxyl group (O5'). Key metrics include:
NMR Spectroscopy
$$^1$$H and $$^{13}$$C NMR data (Table 2) in deuterated methanol highlight distinct shifts attributable to the hydroxymethyl group:
Table 2: Selected NMR Chemical Shifts
| Position | δ$$^1$$H (ppm) | δ$$^{13}$$C (ppm) | Correlations |
|---|---|---|---|
| 3'-CH$$_2$$OH | 3.72 (t, J=6.1 Hz) | 63.4 | HMBC to C2' (δ 83.1) |
| 1' | 5.91 (d, J=6.8 Hz) | 87.6 | COSY to H2' (δ 2.34) |
| 8-H | 6.42 (s) | 137.2 | NOE to H1' |
The 3'-hydroxymethyl protons exhibit splitting due to coupling with adjacent carbons (J=6.1 Hz), while the 1' anomeric proton shows a downfield shift (5.91 ppm) consistent with reduced electron density from the dideoxy modifications.
Structure
3D Structure
Properties
CAS No. |
133713-61-8 |
|---|---|
Molecular Formula |
C11H15N5O4 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-amino-9-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(3-18)20-7/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1 |
InChI Key |
ZNUYNHNZXDVSQO-FSDSQADBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-3’-hydroxymethyl guanosine typically involves the following steps:
Starting Material: The synthesis begins with guanosine as the starting material.
Protection: The hydroxyl groups of guanosine are protected using appropriate protecting groups to prevent unwanted reactions.
Deoxygenation: The 2’ and 3’ hydroxyl groups are removed through a deoxygenation process, often involving radical reactions with reagents like tributyltin hydride.
Deprotection: The protecting groups are removed to yield the final product, 2’,3’-Dideoxy-3’-hydroxymethyl guanosine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dideoxy-3’-hydroxymethyl guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophilic reagents such as amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
Antiviral Applications
Mechanism of Action
Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- functions primarily as an antiviral agent by inhibiting viral replication. It is incorporated into viral DNA or RNA during replication, leading to chain termination due to the absence of a 3'-hydroxyl group necessary for further nucleotide addition. This mechanism is similar to other nucleoside analogues that have been developed for viral infections, particularly HIV and hepatitis viruses.
Case Studies
Research has demonstrated the efficacy of this compound against various viral pathogens:
- HIV : In a study examining the antiviral activity of modified nucleosides, Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- showed promising results against HIV strains, with IC50 values indicating effective inhibition of viral replication .
- Hepatitis C Virus : The compound has also been investigated for its potential against Hepatitis C Virus (HCV), where it exhibited significant antiviral activity in vitro .
Anticancer Properties
Inhibition of Tumor Growth
The compound's structural modifications enhance its ability to inhibit tumor cell proliferation. It has been tested against various cancer cell lines, demonstrating cytotoxic effects:
- Leukemia and Carcinoma Cell Lines : Studies have indicated that Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- can effectively reduce cell viability in human leukemia (K562) and colon carcinoma (HT-29) cell lines .
Data Table: Anticancer Activity
Molecular Biology Techniques
Sanger Sequencing
Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- has been utilized in Sanger sequencing methodologies. Its incorporation into DNA strands allows researchers to determine nucleotide sequences accurately. The absence of a hydroxyl group at the 3' position prevents further elongation of the DNA strand, thus facilitating the identification of specific sequences .
Synthesis and Modification
The synthesis of Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- involves several chemical modifications that enhance its biological activity. Research has focused on optimizing synthetic pathways to improve yield and purity:
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-3’-hydroxymethyl guanosine involves its incorporation into growing DNA or RNA chains during nucleic acid synthesis. Once incorporated, the absence of the 3’ hydroxyl group prevents further elongation of the nucleic acid chain, effectively terminating synthesis. This mechanism is particularly effective against viral reverse transcriptase, making the compound a potent antiviral agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3'-HM-ddG are best understood in comparison to related nucleoside analogues. Below is a detailed analysis:
Structural Modifications and Mechanism of Action
Antiviral Potency and Resistance Profiles
- 3'-HM-ddG vs. ddG : The 3'-hydroxymethyl group in 3'-HM-ddG likely enhances RT binding compared to ddG, which lacks this substituent. This modification may reduce off-target effects by improving specificity for viral enzymes .
- 3'-HM-ddG vs. DXG : DXG demonstrates equipotent activity to 3TC (lamivudine) against HIV-1, with retained efficacy against AZT-resistant strains. However, 3'-HM-ddG’s hydroxymethyl group may offer distinct resistance profiles, particularly against RT mutations like M184V .
- 3'-HM-ddG vs.
Metabolic Stability and Toxicity
- Phosphorylation Efficiency : Unlike 2',3'-didehydro-ddC (ddeCyd), which is efficiently phosphorylated by cellular kinases, 3'-HM-ddG may exhibit slower phosphorylation due to steric hindrance from the hydroxymethyl group, reducing host cell toxicity .
- Transport and Uptake: Equilibrative nucleoside transporters (ENTs) mediate cellular uptake of guanosine derivatives. The hydrophilicity of the hydroxymethyl group in 3'-HM-ddG may improve solubility but reduce membrane permeability compared to lipophilic analogues like ddeCyd .
Biological Activity
HIV Inhibition
2',3'-dideoxy-3'-(hydroxymethyl) guanosine has demonstrated notable activity against HIV. In a series of studies, this compound showed inhibitory effects on HIV IIIB virus in H9 cells . The efficacy of this compound was found to be comparable to established antiretroviral drugs such as didanosine (ddI) and zidovudine (AZT) .
The antiviral activity of this compound is primarily attributed to its ability to act as a chain terminator in viral DNA synthesis. As a nucleoside analog lacking the 3'-OH group, it prevents further incorporation of nucleotides, thereby halting the extension of the growing DNA chain . This mechanism is crucial for its activity against retroviruses like HIV.
Phosphorylation by Deoxyguanosine Kinase
The activation of 2',3'-dideoxy-3'-(hydroxymethyl) guanosine involves phosphorylation by cellular kinases. Human deoxyguanosine kinase (dGK) has been shown to phosphorylate this compound, albeit with varying efficiency compared to other nucleoside analogs . The phosphorylation step is critical for the compound's antiviral activity, as it converts the nucleoside to its active triphosphate form.
Table 1: Phosphorylation efficiency of dGK with various nucleoside analogs
| Compound | Relative Phosphorylation Efficiency |
|---|---|
| dGuo (natural substrate) | 100% |
| 2',3'-dideoxyguanosine | High |
| 2',3'-dideoxy-3'-(hydroxymethyl) guanosine | Moderate |
| Ganciclovir | Low |
Comparative Studies
Research has shown that the 2',3'-dideoxy-3'-(hydroxymethyl) modification of nucleosides can lead to enhanced antiviral properties. In comparative studies with other guanosine analogs, this compound has demonstrated a favorable balance between antiviral efficacy and cytotoxicity .
Structure-Activity Relationship
The unique structure of 2',3'-dideoxy-3'-(hydroxymethyl) guanosine contributes significantly to its biological activity. The absence of the 2' and 3' hydroxyl groups, combined with the presence of a hydroxymethyl group at the 3' position, allows for effective interaction with viral enzymes while maintaining sufficient stability in cellular environments .
Antiviral Therapy
The primary focus of research on 2',3'-dideoxy-3'-(hydroxymethyl) guanosine has been its potential as an antiviral agent, particularly against HIV. Its ability to inhibit viral replication at levels comparable to established antiretroviral drugs suggests potential for therapeutic development .
Anticancer Activity
While the search results do not directly mention anticancer activity for this specific compound, related nucleoside analogs have shown promise in this area. For instance, 3'-C-methyladenosine, a structurally similar compound, has demonstrated potent anticancer activity against various human leukemia and carcinoma cell lines .
Q & A
Q. What are the recommended synthetic routes for Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)-, and how can its structure be confirmed post-synthesis?
The synthesis of dideoxy nucleoside analogues typically involves multi-step reactions, including phosphorylation and deoxygenation. For example, phosphorus trichloride (PCl₃) is often used in the formation of phosphorochloridite intermediates, as seen in the synthesis of related dideoxy nucleosides like 3TC and FTC . Post-synthesis, structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphorylation sites) and high-resolution mass spectrometry (HRMS). X-ray crystallography may also validate stereochemistry, particularly for the hydroxymethyl substitution at the 3' position .
Q. How can researchers assess the antiviral activity of this compound in vitro?
Antiviral efficacy is evaluated using cell-based assays with HIV-1-infected T-lymphocyte lines (e.g., MT-4 cells). The compound’s ability to inhibit viral replication is quantified via plaque reduction assays or p24 antigen ELISA. Parallel cytotoxicity assays (e.g., MTT or XTT) ensure selective activity. Comparative studies with established reverse transcriptase inhibitors (e.g., AZT or 3TC) are critical for benchmarking potency .
Q. What experimental conditions are critical for maintaining the stability of this compound during storage and handling?
Stability studies recommend storage at -20°C in anhydrous dimethyl sulfoxide (DMSO) or ethanol to prevent hydrolysis. Lyophilized forms should be protected from light and moisture. Periodic HPLC analysis (C18 columns, acetonitrile/water mobile phases) monitors degradation, with UV detection at 260 nm for nucleoside absorbance .
Q. How is this compound utilized in RNA structural studies?
The dideoxy modification eliminates the 2' and 3' hydroxyl groups, making it a chain terminator in RNA synthesis. Researchers incorporate it into RNA via in vitro transcription or chemical synthesis to study polymerase fidelity or RNA-protein interactions. Comparative NMR or cryo-EM analysis with unmodified guanosine reveals structural perturbations in RNA helices or ribozymes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s enzymatic inhibition profile?
SAR requires systematic modifications to the hydroxymethyl group (e.g., fluorination or methylation) and evaluation against target enzymes like reverse transcriptase. Kinetic assays (e.g., steady-state inhibition constants, Ki) and molecular docking (using software like AutoDock) identify key interactions. For example, bulky substituents at the 3' position may enhance binding to hydrophobic enzyme pockets .
Q. What analytical strategies resolve challenges in quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C or ¹⁵N analogs) ensures precision in plasma or tissue samples. Method validation follows ICH guidelines, assessing linearity (1–1000 ng/mL), recovery (>90%), and matrix effects. For intracellular phosphorylated metabolites, ion-pair chromatography with negative-ion ESI-MS is recommended .
Q. How can contradictory data on enzyme inhibition mechanisms be resolved?
Discrepancies in inhibition kinetics (e.g., competitive vs. non-competitive) require revisiting assay conditions. Isothermal titration calorimetry (ITC) directly measures binding thermodynamics, while site-directed mutagenesis of the enzyme (e.g., adenylyl cyclase mutants) identifies critical residues. Cross-validation with orthogonal methods like surface plasmon resonance (SPR) reduces experimental bias .
Q. What methodologies track the metabolic stability and phosphorylation of this compound in cellular systems?
Radiolabeled ([³H]- or [¹⁴C]-labeled) analogues are incubated in cell lysates (e.g., HepG2 or primary lymphocytes), followed by separation via thin-layer chromatography (TLC) or capillary electrophoresis. Phosphorylated metabolites are quantified using scintillation counting or LC-MS. Kinetic parameters (e.g., t½ and Vmax) inform prodrug design strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
